4,4,4-Trifluoro-3-(trifluoromethyl)butanenitrile
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Overview
Description
4,4,4-Trifluoro-3-(trifluoromethyl)butanenitrile is a fluorinated organic compound with the molecular formula C5H3F6N. This compound is characterized by the presence of multiple trifluoromethyl groups, which impart unique chemical properties. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,4,4-Trifluoro-3-(trifluoromethyl)butanenitrile involves the reaction of trifluoroacetic acid with acrylonitrile in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined and subjected to specific reaction conditions. The process may include steps such as distillation and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-3-(trifluoromethyl)butanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones or acids.
Reduction: Formation of trifluoromethyl amines.
Substitution: Formation of substituted nitriles with various functional groups.
Scientific Research Applications
4,4,4-Trifluoro-3-(trifluoromethyl)butanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing pharmaceuticals with unique properties due to the presence of fluorine atoms.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-(trifluoromethyl)butanenitrile involves its interaction with specific molecular targets. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4,4,4-Trifluoro-3-oxobutanenitrile
- 4,4,4-Trifluoro-3-methylbutanenitrile
- 4,4,4-Trifluoro-3-methyl-2-butenoic acid
Comparison: 4,4,4-Trifluoro-3-(trifluoromethyl)butanenitrile is unique due to its multiple trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4,4,4-trifluoro-3-(trifluoromethyl)butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F6N/c6-4(7,8)3(1-2-12)5(9,10)11/h3H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXXZCZGGHHGGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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